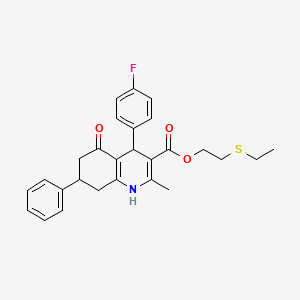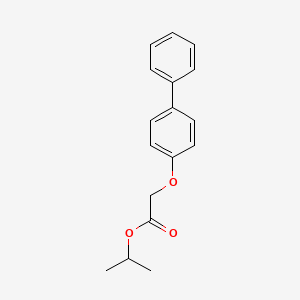![molecular formula C24H24N2O5S B4967723 N-(4-ethoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbutanamide](/img/structure/B4967723.png)
N-(4-ethoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbutanamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could interact with biological systems or serve as a precursor for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbutanamide likely involves multiple steps, including the formation of the indole core, sulfonylation, and subsequent coupling with the butanamide moiety. Typical reaction conditions might include:
Formation of the indole core: This could involve cyclization reactions under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Coupling reactions: Using coupling agents such as EDCI or DCC to form the final amide bond.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethoxyphenyl or indole moieties.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbutanamide could have several research applications:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-ethoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbutanamide: shares structural similarities with other sulfonamide or indole derivatives.
Sulfonylureas: Commonly used in medicinal chemistry for their biological activity.
Indole derivatives: Widely studied for their diverse pharmacological properties.
Uniqueness
The unique combination of the ethoxyphenyl, indole, and sulfonylbutanamide moieties might confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for further research.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-4-7-22(27)26(16-10-12-17(13-11-16)31-5-2)32(29,30)21-15-14-20-23-18(21)8-6-9-19(23)24(28)25(20)3/h6,8-15H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUDICOQTXDRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![(2,6-dichloro-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B4967714.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)
![4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4967740.png)


